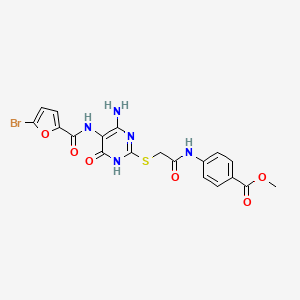
Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a synthetic organic compound known for its unique structure and versatile chemical properties. This compound features a pyrimidine core, a furan ring, and a benzoate group, making it an interesting subject for research across various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate generally involves multiple steps:
Formation of the pyrimidine core: : This can be achieved through a condensation reaction between suitable aldehydes and amines.
Introduction of the furan ring: : The furan ring can be introduced via halogenation and subsequent nucleophilic substitution.
Acylation and amidation reactions: : This step incorporates the acetamido and benzoate groups through acylation reactions followed by amidation.
Industrial Production Methods
For industrial-scale production, the compound can be synthesized using automated reaction setups, which ensure higher yields and purity. Reaction conditions are optimized to minimize side reactions and enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, especially at the furan and pyrimidine moieties.
Reduction: : Selective reduction can modify functional groups without disrupting the core structure.
Substitution: : Both electrophilic and nucleophilic substitution reactions can be used to introduce or alter substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation products: : Modified furan and pyrimidine derivatives.
Reduction products: : Simplified or dehalogenated analogs.
Substitution products: : Varied aromatic and heteroaromatic compounds.
Applications De Recherche Scientifique
Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biomolecules.
Medicine: : Investigated for pharmacological activities, including antimicrobial and anticancer properties.
Industry: : Applied in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors. These interactions can influence biological pathways, leading to its observed effects. Key pathways include those related to oxidative stress, cellular signaling, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Methyl 4-(2-((4-amino-5-(5-bromofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is unique due to its specific structural arrangement and the presence of both a furan and a pyrimidine ring, which are relatively uncommon in a single molecule. Similar compounds might include:
4-amino-5-(5-bromofuran-2-carboxamido)-1,6-dihydropyrimidin-2-yl derivatives: .
Methyl 4-aminobenzoate derivatives: .
Acylated pyrimidine compounds: .
Each of these similar compounds offers variations in their chemical reactivity and biological activity, but none combine the specific properties of our target compound.
There you have it! The detailed article on this compound. Feel free to ask anything more!
Propriétés
IUPAC Name |
methyl 4-[[2-[[4-amino-5-[(5-bromofuran-2-carbonyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O6S/c1-30-18(29)9-2-4-10(5-3-9)22-13(26)8-32-19-24-15(21)14(17(28)25-19)23-16(27)11-6-7-12(20)31-11/h2-7H,8H2,1H3,(H,22,26)(H,23,27)(H3,21,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBAUPXIQAFEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













